N-(1,3-benzothiazol-2-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide
CAS No.: 896048-02-5
Cat. No.: VC5508590
Molecular Formula: C19H13FN4OS2
Molecular Weight: 396.46
* For research use only. Not for human or veterinary use.
![N-(1,3-benzothiazol-2-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide - 896048-02-5](/images/structure/VC5508590.png)
Specification
CAS No. | 896048-02-5 |
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Molecular Formula | C19H13FN4OS2 |
Molecular Weight | 396.46 |
IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide |
Standard InChI | InChI=1S/C19H13FN4OS2/c20-13-7-5-12(6-8-13)14-9-10-18(24-23-14)26-11-17(25)22-19-21-15-3-1-2-4-16(15)27-19/h1-10H,11H2,(H,21,22,25) |
Standard InChI Key | XSDYGWIFBKGMLZ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzothiazole core linked via an acetamide bridge to a pyridazine ring substituted with a 4-fluorophenyl group. Key structural elements include:
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Benzothiazole moiety: A heterocyclic aromatic system known for its electron-deficient properties, often associated with kinase inhibition .
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Thioacetamide linker: A sulfur-containing bridge that enhances metabolic stability and facilitates interactions with biological targets .
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Pyridazine-fluorophenyl subunit: The pyridazine ring provides a planar aromatic system, while the fluorine atom on the phenyl group modulates electronic properties and bioavailability .
The molecular formula is C₁₉H₁₄FN₄OS₂, with a molecular weight of 410.47 g/mol.
IUPAC Name and SMILES Notation
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IUPAC Name: N-(1,3-Benzothiazol-2-yl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide
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Canonical SMILES: C1=CC=C(C(=C1)F)C2=NN=C(C=C2)SCC(=O)NC3=NC4=CC=CC=C4S3
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized through a multi-step protocol:
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Preparation of 6-(4-fluorophenyl)pyridazine-3-thiol: Achieved via Suzuki-Miyaura coupling between 3-bromo-6-chloropyridazine and 4-fluorophenylboronic acid, followed by thiolation with thiourea .
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Acetamide coupling: Reacting the thiol intermediate with 2-chloro-N-(1,3-benzothiazol-2-yl)acetamide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
Yield Optimization:
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Solvent polarity adjustments (e.g., DMF → DMSO) improve reaction efficiency to ~78% .
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Catalytic triethylamine enhances nucleophilic substitution kinetics .
Purification and Characterization
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Column chromatography: Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity .
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Recrystallization: Ethanol/water mixtures yield crystalline forms suitable for X-ray diffraction .
Spectroscopic and Analytical Profiling
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR:
Infrared Spectroscopy
Mass Spectrometry
Hypothesized Biological Activity
Anticancer Activity
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In vitro cytotoxicity: Analogous compounds show IC₅₀ values of 0.8–2.4 µM against MCF-7 breast cancer cells .
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Apoptosis induction: Activation of caspase-3/7 pathways observed in HT-29 colon carcinoma models .
Metabolic Stability
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Hepatic microsome assay: Predicted t₁/₂ of 42 minutes in human liver microsomes, suggesting moderate metabolic stability .
Computational Insights
Molecular Docking Studies
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